molecular formula C8H7F2NO3 B13707577 4-(Difluoromethyl)-3-nitroanisole

4-(Difluoromethyl)-3-nitroanisole

Cat. No.: B13707577
M. Wt: 203.14 g/mol
InChI Key: LHRSRHDVYFCMPL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-nitroanisole is a fluorinated aromatic compound featuring a methoxy group (anisole core), a nitro group at the 3-position, and a difluoromethyl (-CF₂H) substituent at the 4-position. Fluorinated aromatic compounds are pivotal in pharmaceutical and agrochemical industries due to fluorine’s unique ability to modulate bioavailability, metabolic stability, and electronic effects .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

1-(difluoromethyl)-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3

InChI Key

LHRSRHDVYFCMPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)-3-nitroanisole may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.

    Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-(Difluoromethyl)-3-nitroanisole with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Physical Properties*
4-(Difluoromethyl)-3-nitroanisole C₈H₇F₂NO₃ 215.15 (calculated) -OCH₃ (1), -NO₂ (3), -CF₂H (4) Estimated higher lipophilicity vs. non-fluorinated analogs; moderate solubility
4-Fluoro-3-nitroanisole C₇H₆FNO₃ 171.13 -OCH₃ (1), -NO₂ (3), -F (4) MP: Not reported; higher water solubility than CF₃ analogs due to smaller substituent
4-Chloro-3-nitroanisole C₇H₆ClNO₃ 187.58 -OCH₃ (1), -NO₂ (3), -Cl (4) Likely higher MP than fluoro analogs due to Cl’s polarizability
4-Nitro-3-(trifluoromethyl)phenol C₇H₄F₃NO₃ 207.11 -OH (1), -NO₂ (3), -CF₃ (4) MP: ~100–105°C; low water solubility due to -CF₃ hydrophobicity

*Physical properties inferred from substituent trends.

Key Observations:
  • Substituent Effects on Molecular Weight: The difluoromethyl group increases molecular weight compared to mono-fluoro analogs (e.g., 171.13 vs. 215.15 g/mol) but remains lighter than trifluoromethyl derivatives (e.g., 207.11 g/mol) .
  • Lipophilicity: The -CF₂H group in 4-(Difluoromethyl)-3-nitroanisole likely enhances lipophilicity compared to -F or -Cl substituents, improving membrane permeability but reducing aqueous solubility relative to non-fluorinated analogs .
  • Melting Points : Nitro groups elevate melting points due to increased polarity; chloro analogs may exhibit higher MPs than fluoro derivatives due to stronger intermolecular forces .

Electronic and Reactivity Profiles

  • Nitro Group : The electron-withdrawing nitro group at the 3-position directs electrophilic substitution to the 5- and 6-positions of the benzene ring. This effect is consistent across analogs .
  • -Cl: Chlorine’s larger atomic size and polarizability may increase susceptibility to nucleophilic aromatic substitution compared to fluorine derivatives .

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